molecular formula C22H22N2S B392451 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine CAS No. 304455-37-6

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine

Cat. No.: B392451
CAS No.: 304455-37-6
M. Wt: 346.5g/mol
InChI Key: IRQUMMHEBRKISV-UHFFFAOYSA-N
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Description

Product Overview 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine is an organic compound with the molecular formula C22H22N2S and a molecular weight of 346.49 g/mol . This imidazolidine derivative features a core imidazolidine ring—a saturated five-membered ring with two nitrogen atoms—substituted at the 1 and 3 positions with phenyl groups, and at the 2 position with a 4-(methylthio)phenyl group. The compound is provided as a solid and requires storage at recommended temperatures to ensure long-term stability. Research Applications and Value Imidazolidine derivatives are subjects of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. While the specific biological data for this compound is limited, its core structure is closely related to other pharmacologically active scaffolds. Research into similar 1,3-diphenylimidazolidine structures has demonstrated their potential as cannabinoid receptor inverse agonists/antagonists , with specific derivatives showing high affinity for the human CB1 receptor . This suggests potential research applications in neuropharmacology and the study of metabolic syndromes. Furthermore, the imidazolidine-2-thione moiety, a related structure, is reported in scientific literature to exhibit a range of pharmacological properties, including antimicrobial, antifungal, antithyroid, and anti-HIV activities . The presence of the (methylthio)phenyl substituent is a noteworthy feature, as a similarly substituted 1,3-thiazolidin-4-one derivative has shown a multitarget effect in a scopolamine-induced amnesic rat model, preventing memory deficits and acetylcholinesterase activity increases . This indicates its value in early-stage research for neurological disorders. The compound also serves as a valuable chemical intermediate in organic synthesis. It can be utilized in [3+2] cycloaddition reactions, which are powerful methods for constructing complex spiro-heterocyclic systems like spiroimidazolidinediones that are of interest for their promising cytotoxic properties . Handling and Safety For Research Use Only . This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUMMHEBRKISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Sodium Methyl Mercaptide

The 4-(methylthio)phenyl group is typically introduced via nucleophilic substitution of halogenated aromatics. For example, 4-bromophenylacetic acid reacts with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF) under cuprous ion catalysis (e.g., CuBr) at 130°C, yielding 4-(methylthio)phenylacetic acid with 76.1% efficiency. This method avoids hazardous Willgerodt-Kindler reactions, making it industrially viable.

Key Reaction Conditions

  • Catalyst : Cuprous bromide (0.1–0.5 mol%)

  • Solvent : DMF (dual role as solvent and co-catalyst)

  • Temperature : 130°C under nitrogen protection

  • Workup : Acid-base extraction and recrystallization.

Alternative Halogenated Precursors

4-Chlorophenylacetic acid and 4-bromophenylacetonitrile also undergo analogous substitutions, albeit with marginally lower yields (65–79%). The choice of halogen (bromine > chlorine) and R-group (carboxyl > nitrile) influences reaction kinetics and purity.

Formation of the Imidazolidine Core

Urea/Carbamate Cyclization Pathways

Imidazolidines are commonly synthesized via cyclization of urea or thiourea intermediates. For instance, reacting 4-(methylthio)aniline with phenyl isocyanate forms a urea derivative, which undergoes acid-catalyzed cyclization to yield the imidazolidine ring. This method, adapted from Joshi et al., employs acetic acid and hydrochloric acid under reflux (4–6 hours) to achieve 59–64% yields.

Representative Protocol

  • Urea Formation :

    • 4-(Methylthio)aniline + phenyl isocyanate → N-(4-(methylthio)phenyl)-N’-phenylurea

    • Conditions : CH₂Cl₂, room temperature, 2 hours.

  • Cyclization :

    • Reflux in AcOH/HCl (4:1) at 110°C for 4 hours.

Optimization and Scalability Considerations

Catalytic Systems

Cuprous ions (Cu⁺) enhance substitution efficiency by stabilizing transition states in sulfur nucleophile reactions. DMF acts as both solvent and Lewis acid catalyst, polarizing the carbonyl group and facilitating intermediate stabilization.

Solvent Selection

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) improve reaction homogeneity and catalyst activity.

  • Ether Solvents : Tetrahydrofuran (THF) and 1,4-dioxane are alternatives for acid-sensitive intermediates.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantages
Nucleophilic Substitution4-Bromophenylacetic acid, NaSMe76.1Scalable, minimal byproducts
Urea Cyclization4-(Methylthio)aniline, PhNCO59–64High regioselectivity
Diamine Condensation1,2-Diphenylethane-1,2-diamine~50 (est.)Flexibility in substituent variation

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the imidazolidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methylthio group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine 4-(Methylthio)phenyl at C2 C₂₁H₂₀N₂S Intermediate for Elafibranor
2-(4-Fluorophenyl)-1,3-diphenylimidazolidine 4-Fluorophenyl at C2 C₂₁H₁₉FN₂ Potential bioactivity (unreported)
1-Methyl-3-phenylimidazolidine-2-thione Thione (C=S) group at C2, methyl at N1 C₁₀H₁₂N₂S Crystallographic studies, C–H···π interactions
Δ²,2'-Bi[1,3-diphenylimidazolidine] Imidazolidinylidene core C₃₀H₂₈N₄ Material science applications

Key Observations :

  • Electronic Effects : The methylthio group in the target compound acts as an electron-donating substituent, enhancing aromatic ring electron density compared to the electron-withdrawing fluorine in the 4-fluoro analog .
  • Core Structure : The Δ²,2'-Bi[1,3-diphenylimidazolidine] features a conjugated imidazolidinylidene system, enabling applications in optoelectronics, whereas the target compound’s saturated imidazolidine core is tailored for synthetic intermediates .

Key Observations :

  • The target compound’s synthesis shares similarities with 1-methyl-3-phenylimidazolidine-2-thione (e.g., use of phenyl isothiocyanate), but diverges in the use of NaH/DMSO for cyclization .
  • Benzimidazole-triazole hybrids (e.g., 9a–9e) employ click chemistry, which offers modularity but requires metal catalysts, unlike the target compound’s simpler thiourea-based route .

Key Observations :

  • The target compound lacks direct bioactivity data but is critical for producing Elafibranor, a peroxisome proliferator-activated receptor (PPAR) agonist .
  • Benzimidazole derivatives (e.g., 9c) exhibit marked enzyme inhibition, attributed to triazole-thiazole motifs enhancing binding to active sites .

Crystallographic and Interaction Studies

  • 1-Methyl-3-phenylimidazolidine-2-thione exhibits a twisted conformation with C–H···π interactions stabilizing its crystal lattice, contrasting the near-planar structure of dimethyl-2-imidazolidinethione derivatives .

Biological Activity

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazolidine ring substituted with phenyl and methylthio groups. Its molecular formula is C18H18N2S, and it has distinct physical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Heat Shock Protein 90 (Hsp90) : Research indicates that compounds similar to this compound may inhibit Hsp90. This inhibition disrupts the chaperone function of Hsp90, leading to the degradation of client proteins involved in cancer progression, such as Her2.

Antimicrobial Activity

Studies have shown that derivatives of imidazolidines exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this class have demonstrated effectiveness against various bacterial strains. For example, a related compound was reported to have an MIC of 50 µM against E. coli and 75 µM against S. agalactiae .

Anticancer Activity

The potential anticancer properties are particularly noteworthy:

  • Cell Proliferation Inhibition : In vitro studies suggest that the compound may inhibit the proliferation of cancer cells through its mechanism of action involving Hsp90 inhibition. This leads to reduced levels of oncogenic proteins.

Case Studies

Several studies have investigated the biological activities of imidazolidine derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Results : Compounds showed significant inhibition against S. aureus and E. coli with varying MIC values .
  • Study on Anticancer Properties :
    • Objective : To assess the effect on cancer cell lines.
    • Results : The compound exhibited a dose-dependent reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeMIC (µM)Effect Observed
AntibacterialE. coli50Significant inhibition
AntibacterialS. agalactiae75Significant inhibition
AnticancerBreast cancer cellsN/ADose-dependent viability reduction

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